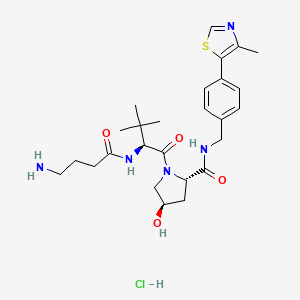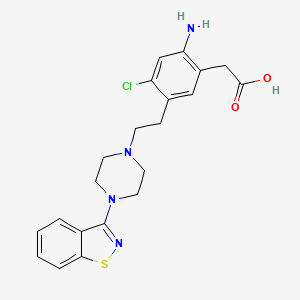
1,2-Seco-ziprasidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ziprasidone Amino Acid is a compound that combines the properties of ziprasidone, an atypical antipsychotic, with an amino acid. Ziprasidone is primarily used to treat schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The addition of an amino acid aims to enhance its pharmacokinetic properties and therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Amino Acid involves several steps:
Formation of Ziprasidone: Ziprasidone is synthesized through a multi-step process involving the reaction of 5-chloro-2,3-dihydro-1H-indole-2-one with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in the presence of a base.
Coupling with Amino Acid: The amino acid is then coupled with ziprasidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of Ziprasidone Amino Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to synthesize ziprasidone and subsequently couple it with the amino acid.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ziprasidone Amino Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the amino acid or ziprasidone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of ziprasidone or the amino acid.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: New compounds with different functional groups, potentially leading to novel therapeutic agents.
科学的研究の応用
Ziprasidone Amino Acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino acid conjugation on drug properties.
Biology: Investigated for its potential to modulate neurotransmitter systems more effectively than ziprasidone alone.
Medicine: Explored as a potential treatment for psychiatric disorders with improved efficacy and reduced side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of Ziprasidone Amino Acid involves:
Neurotransmitter Modulation: The compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, modulating their activity and reducing symptoms of schizophrenia and bipolar disorder.
Enhanced Pharmacokinetics: The amino acid component may improve the compound’s absorption, distribution, metabolism, and excretion, leading to better therapeutic outcomes.
類似化合物との比較
Similar Compounds
Risperidone: Another atypical antipsychotic with similar receptor binding properties.
Olanzapine: Known for its efficacy in treating schizophrenia but with a different side effect profile.
Quetiapine: Used for similar indications but with distinct pharmacokinetic properties.
Uniqueness
Ziprasidone Amino Acid is unique due to its combination of ziprasidone with an amino acid, potentially offering:
Improved Efficacy: Enhanced therapeutic effects due to better pharmacokinetics.
Reduced Side Effects: Lower incidence of metabolic side effects compared to other atypical antipsychotics.
Novel Applications: Potential use in new therapeutic areas and drug delivery systems.
特性
CAS番号 |
1159977-64-6 |
|---|---|
分子式 |
C21H23ClN4O2S |
分子量 |
431.0 g/mol |
IUPAC名 |
2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28) |
InChIキー |
VMQKWKNTSXIWGW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



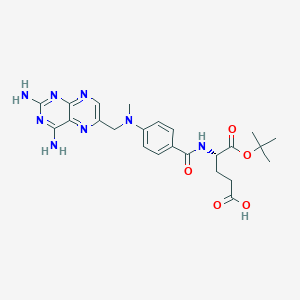
![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

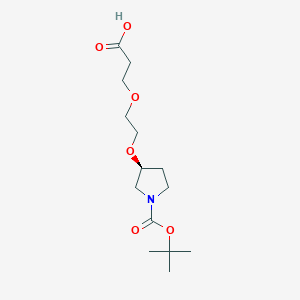
![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
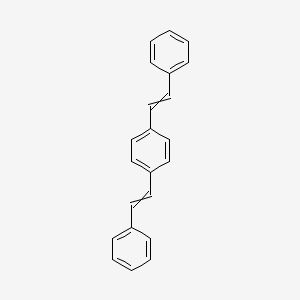
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
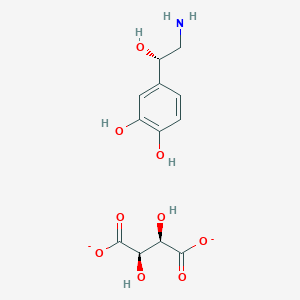
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
